2-morpholin-4-yl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide
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Overview
Description
Morpholine is a common component in many pharmaceuticals and organic compounds . It’s a heterocyclic amine with the formula C4H8ONH. Indole is another important component, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine and indole groups. The morpholine ring could potentially participate in hydrogen bonding, while the indole group could contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the morpholine and indole groups. For instance, the indole group is known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the morpholine group could contribute to the compound’s solubility in water .Properties
IUPAC Name |
2-morpholin-4-yl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15-12-18(22-20(13-15)16(2)17(3)25-22)14-24-23(27)19-6-4-5-7-21(19)26-8-10-28-11-9-26/h4-7,12-13,25H,8-11,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLXMWJFQZSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CNC(=O)C3=CC=CC=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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